(2,6-Dichloropyridin-3-yl)methanol

Descripción general

Descripción

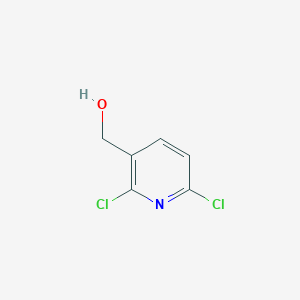

(2,6-Dichloropyridin-3-yl)methanol is a chemical compound with the molecular formula C₆H₅Cl₂NO and a molecular weight of 178.02 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a hydroxymethyl group at the 3 position of the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(2,6-Dichloropyridin-3-yl)methanol can be synthesized through several methods. One common method involves the reaction of 2,6-dichloropyridine with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the hydroxymethyl group to the pyridine ring, followed by reduction to yield the desired product .

Another method involves the use of Dess-Martin periodane as an oxidizing agent. In this method, this compound is dissolved in dichloromethane, and Dess-Martin periodane is added at room temperature. The reaction mixture is stirred for a specified period, typically around 2 hours, to achieve the desired conversion .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

(2,6-Dichloropyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: (2,6-Dichloropyridin-3-yl)carboxylic acid or (2,6-Dichloropyridin-3-yl)aldehyde.

Reduction: (2,6-Dichloropyridin-3-yl)methanamine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

(2,6-Dichloropyridin-3-yl)methanol serves as an important intermediate in the synthesis of various organic compounds. Its applications in chemical synthesis include:

- Pharmaceuticals : Utilized in the development of drugs due to its structural similarity to biologically active molecules.

- Agrochemicals : Employed in the synthesis of pesticides and herbicides.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can inhibit viral replication. For example, studies targeting Hepatitis B virus capsid assembly illustrate its potential as a lead compound for antiviral drug development.

Biological Applications

The compound's biological activity has made it a subject of interest in various research areas:

- Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : Its structure allows for interactions with biological receptors, making it relevant in pharmacological studies.

| Compound Derivative | Target Disease | Activity Type | Reference |

|---|---|---|---|

| This compound | Hepatitis B | Viral replication inhibition | |

| 2-(2,6-Dichloropyridin-3-yl)ethanol | Antifungal | Antimicrobial activity | |

| (3-Amino-2,6-dichloropyridin-4-yl)methanol | Inflammatory diseases | Anti-inflammatory |

Medical Applications

In medicine, this compound has been explored for its potential therapeutic effects:

- Drug Development : It acts as a precursor for synthesizing compounds targeting various diseases.

Case Study: Development of Anti-Cancer Agents

Research indicates that modifications to the this compound framework can yield compounds with enhanced efficacy against cancer cells. Studies have shown promising results in preclinical trials.

Industrial Applications

The compound is also utilized in industrial settings:

- Agrochemicals Production : Used in formulating pesticides and herbicides that enhance crop yield.

Data Table: Industrial Uses of this compound

| Application Area | Specific Use |

|---|---|

| Agrochemicals | Synthesis of pesticides |

| Material Science | Development of specialty chemicals |

| Environmental Monitoring | Tracers for pollution studies |

Environmental Applications

This compound can be employed in environmental studies:

- Pollution Control : Used as markers to trace pollutants and study their environmental impact.

Case Study: Environmental Tracing

Recent studies have utilized this compound as a tracer in water samples to monitor contamination levels and movement of pollutants through ecosystems.

Mecanismo De Acción

The mechanism of action of (2,6-Dichloropyridin-3-yl)methanol depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or receptor domains, thereby altering the activity of the target molecule. The presence of chlorine atoms and the hydroxymethyl group can influence its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(2,6-Dichloropyridine): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

(3-Hydroxymethylpyridine): Lacks the chlorine atoms, resulting in different chemical and biological properties.

(2,6-Dichloro-4-pyridinol): Contains a hydroxyl group at the 4 position instead of the 3 position, leading to different reactivity and applications.

Uniqueness

(2,6-Dichloropyridin-3-yl)methanol is unique due to the presence of both chlorine atoms and the hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and agrochemical production.

Actividad Biológica

(2,6-Dichloropyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications in drug development, and comparative biological activity with related compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a hydroxymethyl group at the 3 position. This unique structure contributes to its biological activity by enhancing its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor modulator . The compound can bind to active sites or receptor domains, altering the activity of target molecules. The presence of chlorine atoms and the hydroxymethyl group significantly influence its binding properties and specificity for various targets, including viral proteins and enzymes involved in disease pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Antiviral Activity : It has been investigated for its potential to inhibit viral replication, particularly in Hepatitis B virus capsid assembly. This inhibition is facilitated by its structural features that enhance binding to viral proteins.

- Enzyme Inhibition : The compound has shown promise as an inhibitor for various enzymes, making it a candidate for drug development targeting diseases such as cancer and infections.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2-Chloropyridin-3-yl)methanol | One chlorine atom on pyridine | Limited antiviral activity |

| (2,4-Dichloropyridin-3-yl)methanol | Two chlorine atoms at different positions | Antimicrobial properties |

| (3-Pyridyl)methanol | No chlorine substitution | Lower binding affinity |

| (2-Methylpyridin-3-yl)methanol | Methyl group instead of chlorine | Different pharmacological profile |

| This compound | Two chlorine atoms and hydroxymethyl group | Significant antiviral and enzyme inhibition |

This table illustrates that the combination of two chlorine atoms and a hydroxymethyl group in this compound enhances its biological activity compared to other similar compounds.

Case Studies

- Antiviral Research : A study focused on the compound's effectiveness against Hepatitis B demonstrated that it inhibited viral replication by interfering with capsid assembly. The study highlighted the potential for developing antiviral therapies based on this compound.

- Cancer Research : Another investigation explored its role as an enzyme inhibitor in cancer cell lines. Results indicated that this compound effectively reduced cell proliferation by targeting specific enzymes involved in tumor growth .

Propiedades

IUPAC Name |

(2,6-dichloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEVVZQDRPWAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482830 | |

| Record name | (2,6-dichloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-90-0 | |

| Record name | (2,6-dichloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.